molecular formula C10H16O B13792485 Cyclopentanepropanal, 1-ethenyl-

Cyclopentanepropanal, 1-ethenyl-

Cat. No.: B13792485
M. Wt: 152.23 g/mol
InChI Key: WAJVDBSGBYQCME-UHFFFAOYSA-N
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Description

Cyclopentanepropanal, 1-ethenyl- is an organic compound with the molecular formula C10H16O It is a member of the cyclopentane family, characterized by a cyclopentane ring attached to a propanal group with an ethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanepropanal, 1-ethenyl- can be achieved through several methods. One common approach involves the reaction of cyclopentane with propanal in the presence of a catalyst to form the desired product. Another method includes the use of organocerium reagents, which react with cycloalkanones to provide alkoxides, followed by the addition of MsCl or SOCl2 with DBU to yield the final product .

Industrial Production Methods

Industrial production of Cyclopentanepropanal, 1-ethenyl- typically involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanepropanal, 1-ethenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include cyclopentane derivatives with various functional groups, such as alcohols, carboxylic acids, and halogenated compounds.

Scientific Research Applications

Cyclopentanepropanal, 1-ethenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentanepropanal, 1-ethenyl- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, inhibiting radical chain oxidation of organic compounds . This activity is attributed to the presence of active centers in the molecule that terminate oxidation chains, thereby protecting cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentene: A similar compound with a cyclopentane ring and an ethenyl group.

    Cyclopentadiene: Contains a cyclopentane ring with two double bonds.

    Cyclopropane: A smaller ring structure with similar reactivity.

Uniqueness

Cyclopentanepropanal, 1-ethenyl- is unique due to its specific combination of a cyclopentane ring with a propanal group and an ethenyl substituent. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and industry.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3-(1-ethenylcyclopentyl)propanal

InChI

InChI=1S/C10H16O/c1-2-10(8-5-9-11)6-3-4-7-10/h2,9H,1,3-8H2

InChI Key

WAJVDBSGBYQCME-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCCC1)CCC=O

Origin of Product

United States

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